molecular formula C13H14N2O5S B2460466 N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 898653-70-8

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2460466
CAS No.: 898653-70-8
M. Wt: 310.32
InChI Key: KREQLUJIIWAEDK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is an organic compound that features a furan ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: N-(furan-2-ylmethyl)-3,4-dimethyl-5-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer activity. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-benzenesulfonamide: Lacks the nitro and methyl groups, which may affect its reactivity and biological activity.

    N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide: Lacks the nitro group, which may reduce its potential as an antibacterial or anticancer agent.

    N-(furan-2-ylmethyl)-5-nitrobenzenesulfonamide: Lacks the methyl groups, which may influence its solubility and reactivity.

Uniqueness

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREQLUJIIWAEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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